8-bromo-5H-pyrido[4,3-b]indole
Overview
Description
8-Bromo-5H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of the indole structure, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The compound is characterized by a bromine atom at the 8th position of the pyrido[4,3-b]indole core, which influences its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5H-pyrido[4,3-b]indole typically involves the bromination of 5H-pyrido[4,3-b]indole. One common method includes the reaction of 5H-pyrido[4,3-b]indole with N-bromosuccinimide (NBS) in the presence of a solvent such as dimethyl sulfoxide (DMSO) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Common solvents include DMSO, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-5H-pyrido[4,3-b]indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 8-bromo-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which disrupts the microtubule network in cells and induces apoptosis . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[4,3-b]indole: The parent compound without the bromine substitution.
9-Aryl-5H-pyrido[4,3-b]indole: Derivatives with aryl groups at the 9th position.
Uniqueness
The presence of the bromine atom at the 8th position in 8-bromo-5H-pyrido[4,3-b]indole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its non-brominated counterparts and other derivatives.
Properties
IUPAC Name |
8-bromo-5H-pyrido[4,3-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZKFCZEMHCHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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